4-(Aminometil)benzoato de terc-butilo

Descripción general

Descripción

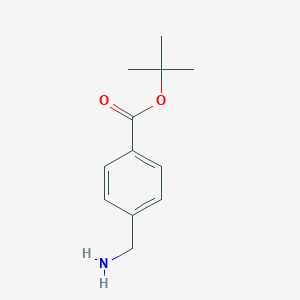

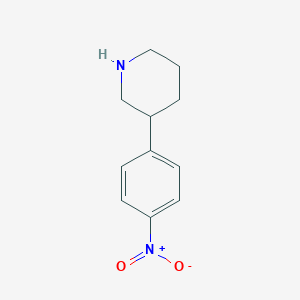

Tert-butyl 4-(aminomethyl)benzoate: is an organic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . It is commonly used as a reactant in the preparation of various chemical compounds, including benzimidazoles and analogs, which are known for their use as protein kinase inhibitors .

Aplicaciones Científicas De Investigación

Química medicinal y desarrollo de fármacos

El 4-(aminometil)benzoato de terc-butilo sirve como un bloque de construcción valioso para sintetizar moléculas bioactivas. Los investigadores han explorado su potencial en el diseño de nuevos antifolatos, que son cruciales en el tratamiento del cáncer. Estos antifolatos inhiben las enzimas que participan en la síntesis de ADN, suprimiendo así el crecimiento de las células tumorales . Además, la estructura del compuesto lo convierte en un candidato interesante para el desarrollo de fármacos.

Inhibidores de proteína quinasa

El compuesto se ha investigado por su uso como inhibidor de proteína quinasa. Las proteína quinasas desempeñan funciones esenciales en las vías de señalización celular y están implicadas en diversas enfermedades, incluido el cáncer. El this compound puede exhibir efectos inhibitorios sobre quinasas específicas, lo que lo hace relevante para terapias dirigidas .

Síntesis orgánica y transformaciones químicas

Los investigadores han empleado el this compound como un reactivo versátil en la síntesis orgánica. Participa en diversas reacciones, como la amidación, la acilación y la ciclación. Su estructura única permite la introducción de grupos funcionales, lo que lo hace útil para construir moléculas complejas .

Derivados de pirazol

En un estudio, el this compound se utilizó en la síntesis de derivados de pirazol. Estos compuestos mostraron promesa como inhibidores efectivos de PDE4 (fosfodiesterasa 4) para el tratamiento de enfermedades inflamatorias. La elección de la terc-butanosulfinamida sobre otras sulfinamidas influyó en el rendimiento y la diastereoselectividad, destacando su importancia en este contexto .

Química computacional y simulaciones moleculares

El this compound se puede modelar computacionalmente utilizando programas como Amber, GROMACS, Avogadro, Pymol, Chimera, Blender y VMD. Los investigadores pueden simular su comportamiento, interacciones y propiedades estructurales, ayudando al diseño de fármacos y comprendiendo su comportamiento en sistemas biológicos .

Educación química e investigación

Como un compuesto con una estructura interesante, el this compound encuentra relevancia en la educación química. Sirve como un ejemplo para enseñar conceptos relacionados con los ésteres, las aminas y la síntesis orgánica. Además, sus aplicaciones en investigación contribuyen al avance del conocimiento químico .

Mecanismo De Acción

Target of Action

Tert-butyl 4-(aminomethyl)benzoate is a chemical compound used as a building block in the synthesis of antifolates . Antifolates are a class of drugs that inhibit the activity of folic acid, a vitamin that is essential for cell growth and reproduction. The primary targets of antifolates are enzymes involved in the folic acid pathway, such as dihydrofolate reductase (DHFR) and thymidylate synthase (TS) .

Mode of Action

Tert-butyl 4-(aminomethyl)benzoate, as a precursor to antifolates, interacts with its targets by mimicking the structure of folic acid. This allows the compound to bind to the active sites of enzymes like DHFR and TS, inhibiting their function . The inhibition of these enzymes disrupts the synthesis of nucleotides, which are essential components of DNA and RNA. This leads to a halt in cell growth and replication .

Biochemical Pathways

The primary biochemical pathway affected by tert-butyl 4-(aminomethyl)benzoate, through its antifolate products, is the folic acid pathway. This pathway is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA . By inhibiting enzymes in this pathway, the compound disrupts nucleotide synthesis, leading to a halt in DNA replication and cell division .

Result of Action

The molecular and cellular effects of tert-butyl 4-(aminomethyl)benzoate’s action are primarily due to the inhibition of the folic acid pathway . This results in a decrease in the availability of purines and pyrimidines for DNA and RNA synthesis, leading to a halt in cell growth and replication . This makes antifolates, and by extension tert-butyl 4-(aminomethyl)benzoate, potentially useful in the treatment of diseases characterized by rapid cell growth, such as cancer .

Análisis Bioquímico

Biochemical Properties

It is known that it can participate in various biochemical reactions due to its aminomethyl and benzoate groups

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

From Benzyl 4-(tert-butoxycarbonyl)benzylcarbamate: One common method involves the synthesis of tert-butyl 4-(aminomethyl)benzoate from benzyl 4-(tert-butoxycarbonyl)benzylcarbamate.

Substitution Reaction: Another method involves the substitution reaction of 4-methyl benzoic acid with chlorine to obtain 4-chloromethyl benzoic acid, followed by a reaction with potassium tert-butoxide.

Industrial Production Methods: The industrial production methods for tert-butyl 4-(aminomethyl)benzoate typically involve large-scale synthesis using the above-mentioned synthetic routes, with careful control of reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: Tert-butyl 4-(aminomethyl)benzoate can undergo oxidation reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.

Reduction: The compound can be reduced using hydrogen and palladium on activated charcoal in methanol.

Propiedades

IUPAC Name |

tert-butyl 4-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEJUWBZSJVVNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561183 | |

| Record name | tert-Butyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107045-28-3 | |

| Record name | tert-Butyl 4-(aminomethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(aminomethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B172225.png)